Cas no 42190-83-0 (C12H10N2O4)

C12H10N2O4は、ジニトロビフェニル構造を有する芳香族化合物であり、高い熱安定性と化学的安定性を示す特徴があります。この化合物は、有機合成中間体として有用で、特に染料やポリマー原料などの分野で応用されています。分子内のニトロ基が反応性に富むため、選択的還元や置換反応に適しており、精密化学反応における多様な誘導体合成が可能です。また、結晶性が良好なため、再結晶による高純度精製が容易であり、工業プロセスでの取り扱い性に優れています。

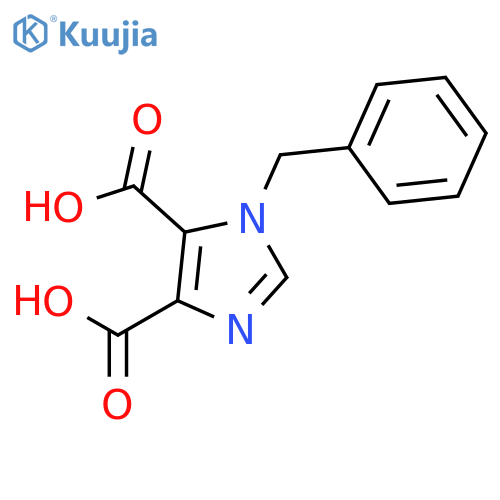

C12H10N2O4 structure

商品名:C12H10N2O4

C12H10N2O4 化学的及び物理的性質

名前と識別子

-

- 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid

- 1-benzylimidazole-4,5-dicarboxylic acid

- 1H-Imidazole-4,5-dicarboxylicacid, 1-(phenylmethyl)-

- 1-benzyl-4,5-imidazoledicarboxylic acid

- AC1L55WZ

- BI-Dicarboxylic acid

- CTK1D6489

- N-benzylimidazole-4,5-dicarboxylic acid

- STOCK4S-76220

- SureCN2808649

- 1H-Imidazole-4,5-dicarboxylic acid, 1-(phenylmethyl)-

- MLS000077994

- SCHEMBL2808649

- AN-465/41861758

- DTXSID40195020

- HMS2441M13

- 1-Benzyl-1H-imidazole-4,5-dicarboxylicacid

- FT-0766744

- CS-0320093

- AKOS016007335

- CHEMBL1594411

- SB37133

- SMR000036582

- 42190-83-0

- DB-070267

- STL301881

- DTXCID50117511

- C12H10N2O4

-

- MDL: MFCD04090191

- インチ: InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18)

- InChIKey: MMNLMFUDZWLQBY-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 246.0641

- どういたいしつりょう: 246.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 92.4A^2

じっけんとくせい

- 密度みつど: 1.41

- ふってん: 553.4°Cat760mmHg

- フラッシュポイント: 288.5°C

- 屈折率: 1.648

- PSA: 92.42

C12H10N2O4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D968319-1g |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 95% | 1g |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-250mg |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 97% | 250mg |

¥1530.19 | 2025-01-21 | |

| Alichem | A069002899-1g |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 95% | 1g |

$391.40 | 2023-09-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-500mg |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 97% | 500mg |

2111.63CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-25g |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 97% | 25g |

¥42670.43 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-5g |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 97% | 5g |

¥13902.86 | 2025-01-21 | |

| eNovation Chemicals LLC | D968319-100mg |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 95% | 100mg |

$170 | 2024-07-28 | |

| eNovation Chemicals LLC | D968319-5g |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 95% | 5g |

$1780 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390763-250mg |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 97% | 250mg |

¥2136.00 | 2024-05-14 | |

| eNovation Chemicals LLC | D968319-100mg |

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |

42190-83-0 | 95% | 100mg |

$170 | 2025-03-01 |

C12H10N2O4 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

42190-83-0 (C12H10N2O4) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42190-83-0)C12H10N2O4

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/25g/500mg/250mg/100mg

価格 ($):436.0/1742.0/5348.0/273.0/192.0/150.0